molecular formula C7H16N2S B064185 N-methyl-N-pentylthiourea CAS No. 169789-46-2

N-methyl-N-pentylthiourea

Cat. No. B064185
M. Wt: 160.28 g/mol
InChI Key: WNATTZPFYNVZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-pentylthiourea (MET) is a chemical compound that belongs to the thiourea family. It is a white crystalline solid that is soluble in water and organic solvents. MET has been extensively used in scientific research due to its unique properties, such as its ability to inhibit certain enzymes and its potential applications in drug discovery.

Mechanism Of Action

The mechanism of action of N-methyl-N-pentylthiourea is not fully understood, but it is believed to involve the formation of a complex between the compound and the active site of the enzyme. This complex then inhibits the enzyme's activity, leading to a decrease in the production of the enzyme's substrate.

Biochemical And Physiological Effects

N-methyl-N-pentylthiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a positive effect on cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-methyl-N-pentylthiourea in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific role of these enzymes in various biological processes. However, one limitation of using N-methyl-N-pentylthiourea is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-methyl-N-pentylthiourea in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. N-methyl-N-pentylthiourea has been shown to inhibit the activity of acetylcholinesterase, which is a target for drugs used to treat Alzheimer's disease. Another potential application is in the study of the role of carbonic anhydrase in various diseases, such as cancer and glaucoma. N-methyl-N-pentylthiourea has been shown to inhibit the activity of carbonic anhydrase, which can be used to study the role of this enzyme in these diseases.

Synthesis Methods

N-methyl-N-pentylthiourea can be synthesized through a simple and straightforward method involving the reaction of N-methylthiourea and n-pentylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-methyl-N-pentylthiourea has been widely used in scientific research as a tool for studying the role of enzymes in various biological processes. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition can be used to study the physiological and biochemical effects of these enzymes and their role in various diseases.

properties

CAS RN

169789-46-2

Product Name

N-methyl-N-pentylthiourea

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

1-methyl-1-pentylthiourea

InChI

InChI=1S/C7H16N2S/c1-3-4-5-6-9(2)7(8)10/h3-6H2,1-2H3,(H2,8,10)

InChI Key

WNATTZPFYNVZQG-UHFFFAOYSA-N

SMILES

CCCCCN(C)C(=S)N

Canonical SMILES

CCCCCN(C)C(=S)N

synonyms

Thiourea, N-methyl-N-pentyl-

Origin of Product

United States

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